molecular formula C20H21NO4 B5698763 2-(4-tert-butylphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one

2-(4-tert-butylphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one

Cat. No. B5698763
M. Wt: 339.4 g/mol
InChI Key: DISSQPLQNUOTBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-tert-butylphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one, also known as BML-111, is a synthetic compound that belongs to the class of benzoxazines. It was first synthesized in 1999 and has since been studied for its potential therapeutic applications in various fields of medicine.

Scientific Research Applications

2-(4-tert-butylphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one has been studied for its potential therapeutic applications in various fields of medicine, including inflammation, neuroprotection, and cancer. In inflammation, this compound has been shown to reduce inflammation and pain in animal models of arthritis, colitis, and neuropathic pain. In neuroprotection, this compound has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In cancer, this compound has been shown to inhibit tumor growth and metastasis in animal models of breast and lung cancer.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is not fully understood, but it is believed to act through the activation of the lipoxin A4 receptor (ALX) and the subsequent inhibition of pro-inflammatory pathways. ALX activation has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the production of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which play a role in tissue remodeling and inflammation.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including reducing inflammation, pain, and tissue damage, improving cognitive function, and inhibiting tumor growth and metastasis. This compound has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-tert-butylphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one in lab experiments is its reproducibility and reliability in synthesis. This compound is also relatively stable and can be stored for long periods of time. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments. This compound also has a short half-life in vivo, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on 2-(4-tert-butylphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one. One direction is to further investigate its potential therapeutic applications in various fields of medicine, including inflammation, neuroprotection, and cancer. Another direction is to study its mechanism of action in more detail to better understand its effects on various pathways and cell types. Additionally, future research could focus on developing more potent and selective ALX agonists based on the structure of this compound.

Synthesis Methods

The synthesis of 2-(4-tert-butylphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one involves the reaction of 4-tert-butylphenol with 2,6-dimethoxybenzaldehyde in the presence of a base catalyst to form the corresponding benzoxazine intermediate. The intermediate is then treated with acetic anhydride to yield the final product, this compound. The synthesis method has been reported in various research articles and is considered a reliable and reproducible method.

properties

IUPAC Name

2-(4-tert-butylphenyl)-6,7-dimethoxy-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-20(2,3)13-8-6-12(7-9-13)18-21-15-11-17(24-5)16(23-4)10-14(15)19(22)25-18/h6-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISSQPLQNUOTBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC(=C(C=C3C(=O)O2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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